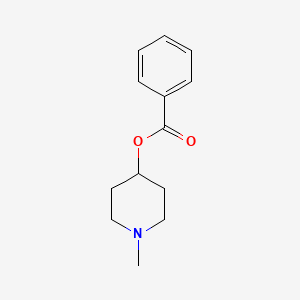

1-Methylpiperidin-4-yl benzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-methylpiperidin-4-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-9-7-12(8-10-14)16-13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBIONVQXMUSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 1-methylpiperidin-4-yl benzoate (B1203000) are well-documented and widely employed in laboratory and industrial settings. These routes include acid chloride-mediated esterification, direct Fischer esterification, and the Mitsunobu reaction.

Acid Chloride-Mediated Esterification: Reaction Conditions, Reagents, and Yield Optimization

One of the most common and efficient methods for preparing 1-methylpiperidin-4-yl benzoate is the reaction of 1-methylpiperidin-4-ol (B91101) with benzoyl chloride. wikipedia.orgtaylorandfrancis.com Benzoyl chloride is a highly reactive acyl chloride that readily reacts with alcohols to form the corresponding esters. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 1-methylpiperidin-4-ol on the electrophilic carbonyl carbon of benzoyl chloride. pearson.com This is followed by the elimination of a chloride ion, resulting in the formation of the ester and hydrochloric acid. The base, often a tertiary amine like triethylamine (B128534) or pyridine, scavenges the HCl, driving the reaction towards completion. nih.govchemicalbook.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base. Dichloromethane is a commonly used solvent for this reaction. chemicalbook.com The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. chemicalbook.comnih.gov Using a slight excess of benzoyl chloride and the base can help ensure complete conversion of the alcohol.

| Reagent | Role | Common Examples |

| 1-Methylpiperidin-4-ol | Starting Material/Nucleophile | - |

| Benzoyl Chloride | Starting Material/Electrophile | - |

| Base | Acid Scavenger | Triethylamine, Pyridine nih.govchemicalbook.com |

| Solvent | Reaction Medium | Dichloromethane chemicalbook.com |

Direct Fischer Esterification: Acid Catalysis, Reaction Parameters, and Yields

Direct Fischer esterification is another classical approach to synthesize this compound. This method involves the reaction of 1-methylpiperidin-4-ol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgtcu.edu

The Fischer esterification is an equilibrium-controlled process. organic-chemistry.orgmasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps followed by the elimination of a water molecule yields the ester. masterorganicchemistry.com

To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction. organic-chemistry.orgathabascau.ca A Dean-Stark apparatus can be employed to azeotropically remove water as it is formed. masterorganicchemistry.com The reaction is generally carried out at elevated temperatures (reflux) to increase the reaction rate. youtube.com Yields can be significantly improved by optimizing the molar ratio of reactants and the amount of catalyst used. researchgate.net For instance, using a large excess of the alcohol can drive the reaction to near completion. masterorganicchemistry.com

| Parameter | Condition | Rationale |

| Reactants | 1-Methylpiperidin-4-ol, Benzoic Acid | - |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid organic-chemistry.org | Protonates the carboxylic acid, making it more electrophilic. |

| Temperature | Reflux | Increases reaction rate. youtube.com |

| Water Removal | Dean-Stark Trap, Drying Agent | Shifts equilibrium towards product formation. organic-chemistry.orgmasterorganicchemistry.com |

| Reactant Ratio | Excess of one reactant | Shifts equilibrium towards product formation. organic-chemistry.orgmasterorganicchemistry.com |

Mitsunobu Reaction: Applicability, Reagents, and Efficiency in Ester Formation

The Mitsunobu reaction offers a mild and efficient alternative for the synthesis of this compound, particularly when stereochemical inversion of a chiral alcohol is desired. organic-chemistry.orgnih.gov This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov

The reaction mechanism is initiated by the formation of a phosphonium (B103445) salt from the reaction between the phosphine and the azodicarboxylate. organic-chemistry.org This intermediate then activates the alcohol, making it a good leaving group. The carboxylate anion of benzoic acid then acts as a nucleophile, displacing the activated hydroxyl group via an SN2 mechanism, which results in the inversion of configuration if the alcohol is chiral. organic-chemistry.orgnih.gov

The Mitsunobu reaction is known for its high efficiency and broad applicability, allowing for the esterification of a wide range of alcohols and carboxylic acids under mild, neutral conditions. nih.govtcichemicals.com However, a significant drawback is the formation of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts, which can sometimes be challenging to separate from the desired ester. tcichemicals.com Recent advancements have focused on developing reagents that simplify purification. organic-chemistry.org

| Reagent | Role | Common Examples |

| 1-Methylpiperidin-4-ol | Alcohol | - |

| Benzoic Acid | Carboxylic Acid/Pronucleophile | - |

| Phosphine | Activating Agent | Triphenylphosphine (PPh3) nih.gov |

| Azodicarboxylate | Oxidizing Agent | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) nih.govnih.gov |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dichloromethane |

Emerging Synthetic Approaches and Innovations

In addition to the well-established methods, new synthetic strategies are continually being developed to improve the efficiency, sustainability, and scope of ester synthesis. These include enzymatic and photoredox-catalyzed approaches.

Enzymatic Esterification: Biocatalytic Strategies and Mild Reaction Conditions

Enzymatic esterification, utilizing lipases as biocatalysts, presents a green and sustainable alternative for the synthesis of benzoate esters. acs.orgscielo.br Lipases are hydrolases that can catalyze esterification reactions in non-aqueous or low-water environments. scielo.br Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often used to facilitate catalyst recovery and reuse. nih.govresearchgate.net

The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, which helps to minimize side reactions and preserve the integrity of thermally sensitive functional groups. researchgate.net The choice of solvent can significantly impact the reaction rate and yield. acs.org While enzymatic methods offer high selectivity and operate under environmentally benign conditions, they can sometimes be slower than traditional chemical methods. researchgate.net

| Parameter | Condition | Rationale |

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) nih.govtandfonline.com | Enables easy separation and reuse, environmentally friendly. |

| Substrates | 1-Methylpiperidin-4-ol, Benzoic Acid or a Benzoate Ester (for transesterification) | - |

| Solvent | Organic Solvents (e.g., n-heptane) acs.org | Provides a suitable environment for the enzyme to function. |

| Temperature | Mild (e.g., Room Temperature to 60 °C) researchgate.net | Minimizes side reactions and energy consumption. |

| Water Activity | Low | Favors ester synthesis over hydrolysis. scielo.br |

Photoredox Catalysis in Benzoate Ester Synthesis

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions using visible light as an energy source. eurekalert.orgyoutube.com While direct application to the synthesis of this compound is still an area of active research, the principles of photoredox catalysis hold promise for the development of novel esterification methods.

Generally, a photocatalyst, upon absorption of light, can initiate single-electron transfer (SET) processes to activate substrates. eurekalert.org For benzoate ester synthesis, this could potentially involve the generation of a carboxyl radical from benzoic acid, which could then react with the alcohol. Recent studies have demonstrated the use of photoredox catalysis for the multielectron reduction of esters to alcohols, highlighting the potential for reversible reactions. eurekalert.orgnih.gov The development of new photocatalysts and reaction conditions could pave the way for efficient and sustainable photoredox-mediated synthesis of benzoate esters. acs.orgnih.gov

| Component | Role | Example |

| Photocatalyst | Light-absorbing species that initiates electron transfer | Ruthenium or Iridium complexes, Organic dyes acs.org |

| Light Source | Energy input to excite the photocatalyst | Visible light (e.g., blue LEDs) eurekalert.org |

| Substrates | Benzoic acid derivative, Alcohol | - |

| Reductant/Oxidant | Sacrificial electron donor or acceptor | Tertiary amines, Oxalates eurekalert.orgyoutube.com |

Lewis Acid Catalysis for Enhanced Esterification Efficiency

The formation of this compound via the esterification of 1-methylpiperidin-4-ol with benzoic acid or its derivatives can be significantly enhanced through the use of Lewis acid catalysts. These catalysts function by activating the carbonyl group of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the piperidinol. rsc.orgpreprints.org

The general mechanism involves the coordination of the Lewis acid (e.g., salts of Zn²⁺, Sn⁴⁺, Al³⁺) to the carbonyl oxygen of benzoic acid. preprints.orgrsc.orgresearchgate.net This polarization of the C=O bond facilitates the attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product. The use of Lewis acids can lead to milder reaction conditions and improved yields compared to traditional Brønsted acid catalysis. rsc.orgmdpi.com

Table 1: Examples of Lewis Acids in Esterification

| Lewis Acid Catalyst | Typical Reaction Conditions | Advantage |

|---|---|---|

| Zinc Acetate (B1210297) (Zn(OAc)₂) | Subcritical methanol (B129727), 180°C | Active for both esterification and transesterification. researchgate.net |

| Tin(IV) Chloride (SnCl₄) | Aprotic solvent, room temp. to reflux | Milder than Brønsted acids, provides a strong template effect. rsc.org |

| Aluminum Chloride (AlCl₃) | Co-solvent like THF, moderate temp. | Improves reaction rates by reducing mass transfer limitations. preprints.orgmdpi.com |

This table is illustrative of Lewis acids used in general esterification reactions and is applicable to the synthesis of the target compound.

Palladium-Catalyzed Cross-Coupling Methodologies for Piperidine (B6355638) Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex piperidine derivatives, including precursors to or analogues of this compound. slideshare.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One prominent approach is the Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. For instance, a 4-piperidylzinc halide can be coupled with various aryl halides to furnish 4-arylpiperidines. researchgate.net The synthesis of 4-(N-BOC-piperidyl)zinc iodide and its subsequent palladium/copper(I)-cocatalyzed coupling with aryl halides provides a direct route to N-protected 4-arylpiperidines, which can be further functionalized. nih.gov

High-throughput experimentation has been employed to develop palladium catalysts capable of coupling piperidine-based nucleophiles with various (hetero)aromatic bromides, overcoming previous limitations in C-N cross-coupling methodology. acs.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Piperidine Derivatives

| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Negishi Coupling | 4-Piperidylzinc Iodide + Aryl Halide | Cl₂Pd(dppf) / Cu(I) | 4-Arylpiperidine | researchgate.netnih.gov |

| Suzuki Coupling | Piperidine Boronic Acid/Ester + Aryl Halide | Pd(PPh₃)₄ | 4-Arylpiperidine | researchgate.net |

| Buchwald-Hartwig Amination | Piperidine + Aryl Bromide | Pd₂(dba)₃ / Ligand | N-Arylpiperidine | acs.org |

| Heck Reaction | N-Protected Piperidine Alkene + Aryl Halide | Pd(OAc)₂ / Ligand | 4-(Aryl-alkenyl)piperidine | slideshare.net |

This table provides examples of palladium-catalyzed reactions applicable to the synthesis of various piperidine derivatives.

Chemical Reactivity and Transformation Pathways

The chemical character of this compound is defined by its two primary functional groups: the tertiary amine within the piperidine ring and the benzoate ester moiety. These sites are the focal points for a variety of chemical transformations.

Hydrolysis Reactions: Investigation of Acidic and Basic Conditions, Product Formation, and Reaction Mechanisms

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, cleaving the molecule into its constituent alcohol and carboxylic acid (or its conjugate base). vanderbilt.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the ester's carbonyl oxygen. This activation step enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. libretexts.orgbyjus.com A subsequent proton transfer from the attacking water molecule to the alkoxy oxygen is followed by the elimination of 1-methylpiperidin-4-ol, which is a good leaving group once protonated. Deprotonation of the resulting protonated carboxylic acid yields benzoic acid. libretexts.org

Products: 1-Methylpiperidin-4-ol and Benzoic Acid.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the ester. masterorganicchemistry.com This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the 1-methylpiperidin-4-oxide anion. A final, rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed benzoic acid, yielding a benzoate salt and 1-methylpiperidin-4-ol. This final deprotonation step drives the reaction to completion, making it effectively irreversible. vanderbilt.edulibretexts.org

Products: 1-Methylpiperidin-4-ol and a Benzoate Salt (e.g., Sodium Benzoate).

Reduction Reactions of the Ester Moiety to Alcohol Derivatives

The benzoate ester group can be reduced to yield primary alcohols. The choice of reducing agent determines the outcome of the reaction.

Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄) , are capable of reducing the ester to two separate alcohol molecules. libretexts.orgorganic-chemistry.org The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, eliminating the 1-methylpiperidin-4-oxide group to form an aldehyde (benzaldehyde). The aldehyde is then immediately reduced by another equivalent of hydride to form a primary alcohol after an acidic workup. libretexts.org

Products: Benzyl (B1604629) alcohol and 1-Methylpiperidin-4-ol.

Reagent: Lithium aluminum hydride (LiAlH₄), followed by an aqueous/acidic workup.

The use of milder reducing agents like Diisobutylaluminum hydride (DIBAL-H) , especially at low temperatures (e.g., -78 °C), can allow for the partial reduction of the ester to an aldehyde. libretexts.org The reaction stops at the aldehyde stage because DIBAL-H is not reactive enough to reduce the aldehyde further at these low temperatures. libretexts.org

Potential Products (under controlled conditions): Benzaldehyde and 1-Methylpiperidin-4-ol.

Reagent: Diisobutylaluminum hydride (DIBAL-H) at low temperature.

An electrochemical approach using water as a hydrogen source has also been demonstrated for the reduction of benzoic acid esters to the corresponding benzyl alcohols. rsc.org

Oxidation Reactions: Selective Oxidation of the Piperidine Ring and Ester Group

The this compound molecule offers two main sites for oxidation: the piperidine ring and the ester group.

Oxidation of the Piperidine Ring: The tertiary amine of the N-methylpiperidine ring is a common site for oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding N-oxide. google.com These N-oxides can sometimes act as prodrugs, being converted back to the parent tertiary amine in vivo. google.com More aggressive oxidation, for example with reagents like Hg(II)-EDTA, can lead to dehydrogenation of the piperidine ring, potentially forming iminium intermediates which can then be trapped or react further to form lactams in more complex systems. researchgate.net

Product (mild oxidation): 1-Methylpiperidine-N-oxide-4-yl benzoate.

Reagents: H₂O₂, mCPBA.

Oxidation of the Ester Group: The benzoate ester group itself is generally stable to oxidation under typical conditions. The aromatic ring is electron-deficient due to the ester functionality and requires harsh conditions to be oxidized. The ester carbonyl is already at a high oxidation state. Therefore, selective oxidation of the ester group without affecting the piperidine ring is chemically challenging and not a common transformation pathway.

Nucleophilic Acyl Substitution Reactions involving the Ester Carbonyl

The ester carbonyl carbon is an electrophilic center that can undergo nucleophilic acyl substitution. byjus.commasterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the 1-methylpiperidin-4-oxide leaving group. libretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. vanderbilt.edu The reaction of this compound with an amine (e.g., ammonia) would yield benzamide (B126) and 1-methylpiperidin-4-ol. This reaction is typically slower than hydrolysis and may require heating.

Reactant: Ammonia, Primary or Secondary Amine.

Products: A Benzamide derivative and 1-Methylpiperidin-4-ol.

Transesterification: This reaction involves the conversion of one ester into another by reacting with an alcohol, often in the presence of an acid or base catalyst. pearson.com For example, reacting this compound with methanol under acidic conditions would result in the formation of methyl benzoate and 1-methylpiperidin-4-ol. Lewis acids can also effectively catalyze transesterification. researchgate.net

Reactant: An alcohol (e.g., Methanol).

Products: A different benzoate ester (e.g., Methyl benzoate) and 1-Methylpiperidin-4-ol.

Table 3: Summary of Chemical Transformations

| Reaction Type | Reagents/Conditions | Key Intermediate | Products |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Protonated Carbonyl | 1-Methylpiperidin-4-ol, Benzoic Acid |

| Basic Hydrolysis | NaOH, H₂O | Tetrahedral Alkoxide | 1-Methylpiperidin-4-ol, Sodium Benzoate |

| Ester Reduction | 1. LiAlH₄ 2. H₃O⁺ | Aldehyde | Benzyl alcohol, 1-Methylpiperidin-4-ol |

| Piperidine Oxidation | mCPBA or H₂O₂ | - | 1-Methylpiperidine-N-oxide-4-yl benzoate |

| Aminolysis | RNH₂, Heat | Tetrahedral Intermediate | Benzamide, 1-Methylpiperidin-4-ol |

| Transesterification | R'OH, H⁺ or OH⁻ | Tetrahedral Intermediate | Methyl benzoate, 1-Methylpiperidin-4-ol |

Salt Formation: Enhancement of Chemical Properties through Acid-Base Reactions

The tertiary amine functionality of the piperidine ring in this compound allows it to readily undergo acid-base reactions to form salts. This is a common strategy employed to enhance the physicochemical properties of basic compounds. The reaction of the basic nitrogen atom with an acid, such as hydrochloric acid (HCl), results in the formation of a hydrochloride salt. chemspider.comechemi.comchemsrc.com

The primary advantages of converting the free base form to a salt include:

Increased Solubility: Salts are generally more soluble in aqueous media compared to their free base counterparts. This is particularly advantageous for purification processes and for applications where aqueous dissolution is required.

Improved Stability: Salt formation can lead to a more stable, crystalline solid form, which is often less susceptible to degradation and has a longer shelf life.

Ease of Handling: Crystalline salts are typically easier to handle, weigh, and formulate than oily or low-melting-point free bases.

The formation of this compound hydrochloride is a straightforward protonation of the piperidine nitrogen. This conversion significantly alters the compound's physical properties without changing its core chemical structure.

Table 1: Comparison of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound hydrochloride |

| Molecular Formula | C₁₃H₁₇NO₂ nih.gov | C₁₃H₁₈ClNO₂ echemi.com |

| Molar Mass | 219.28 g/mol nih.gov | 255.74 g/mol echemi.com |

| Physical State | Typically an oil or low-melting solid | Crystalline solid |

| Aqueous Solubility | Low | Higher |

This table provides a general comparison; specific values can vary based on experimental conditions.

Functionalization of the Piperidine Nitrogen: Alkylation and Quaternization

The nucleophilic tertiary nitrogen atom in this compound is a key site for further chemical modification, particularly through alkylation, which leads to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). researchgate.netmdpi.com

This transformation introduces a permanent positive charge on the nitrogen atom, which is independent of pH. The resulting quaternary ammonium salt exhibits significantly different properties compared to the parent tertiary amine:

Permanent Cationic Charge: Unlike the tertiary amine, which is protonated only under acidic conditions, the quaternary ammonium ion is permanently charged.

Altered Biological Activity: Quaternization can profoundly impact the molecule's interaction with biological targets. nih.gov

Use as Phase-Transfer Catalysts: Quaternary ammonium salts are widely used as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. researchgate.net

The reaction is a standard SN2 process where the nitrogen atom acts as the nucleophile. The choice of alkylating agent allows for the introduction of a wide variety of functional groups, further diversifying the chemical space accessible from the parent compound. researchgate.net

Table 2: General Reaction Scheme for Quaternization

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |

| This compound | R-X (e.g., CH₃I, C₂H₅Br) | 1-Methyl-1-alkylpiperidinium-4-yl benzoate halide |

R represents an alkyl group, and X represents a halide.

Considerations for Scalable and Sustainable Synthesis

Modern chemical manufacturing places a strong emphasis on developing processes that are not only efficient and high-yielding but also environmentally sustainable and scalable. For the synthesis of this compound, several key strategies are being explored to meet these criteria.

Application of Continuous Flow Reactors for Process Intensification

Continuous flow chemistry offers a promising alternative to traditional batch production methods for the synthesis of fine chemicals and pharmaceutical intermediates. organic-chemistry.orgrsc.org By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides several advantages for esterification and other reactions involved in the synthesis of this compound:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, minimizing hotspots and side reactions.

Improved Safety: The small reaction volumes at any given time reduce the risks associated with handling hazardous reagents or exothermic reactions.

Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purity. rsc.org

Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

The synthesis of piperidine-containing molecules has been successfully adapted to continuous flow systems, demonstrating the viability of this approach for producing compounds like this compound. organic-chemistry.org

Strategies for Heterogeneous Catalyst Recycling and Reuse

The use of solid-supported, heterogeneous catalysts is a cornerstone of green chemistry, and it is highly applicable to the synthesis of this compound, which is typically formed via Fischer esterification. Instead of traditional homogeneous acid catalysts like sulfuric acid, which are difficult to separate and neutralize, solid acid catalysts such as Amberlyst-15 can be used. arkat-usa.orgulakbim.gov.tr

Amberlyst-15 is a strongly acidic, macroreticular polymer-based resin with sulfonic acid groups (-SO₃H). arkat-usa.org Its use in esterification offers significant benefits:

Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration.

Recyclability: The recovered catalyst can be washed, regenerated if necessary, and reused for multiple reaction cycles, reducing waste and cost. researchgate.netresearchgate.net

High Activity: Amberlyst-15 has been shown to be a powerful and selective catalyst for esterification reactions, often providing high yields. arkat-usa.orgulakbim.gov.tr

Table 3: Catalyst Performance and Reusability

| Catalyst | Type | Key Advantages | Recyclability |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Low cost, high activity | Difficult; requires neutralization, leading to salt waste |

| Amberlyst-15 | Heterogeneous | Easy separation, reusable, reduced corrosion | High; can be filtered and reused multiple times researchgate.netresearchgate.net |

This table provides a qualitative comparison of catalyst types.

Development of Solvent-Free Reaction Conditions

Eliminating organic solvents from chemical reactions is a key goal of sustainable chemistry, as it reduces waste, cost, and environmental impact. For the esterification step in the synthesis of this compound, solvent-free conditions are a viable option. mdpi.compsu.edu

This can be achieved by heating a mixture of the reactants, 1-methylpiperidin-4-ol and benzoic acid, often in the presence of a heterogeneous catalyst. emerald.com This "melt-phase" reaction proceeds at elevated temperatures, where the reactants are in a liquid state. The advantages of this approach include:

Reduced Waste: The absence of solvent eliminates the need for its purchase, purification, and disposal.

Simplified Workup: Product isolation is often simpler, as there is no solvent to remove.

High Concentration: The high concentration of reactants can lead to faster reaction rates.

Molecular Interactions and Receptor Pharmacology

Target Engagement and Enzyme Modulation

The structural features of 1-Methylpiperidin-4-yl benzoate (B1203000), specifically the piperidine (B6355638) ring, are common in compounds designed to interact with cholinesterases. These enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), are critical for the regulation of the neurotransmitter acetylcholine (B1216132).

Butyrylcholinesterase is recognized as a significant target in the context of neurodegenerative disorders like Alzheimer's disease. While specific inhibitory constants (IC₅₀ or Kᵢ) for 1-Methylpiperidin-4-yl benzoate against BChE are not extensively documented in publicly available literature, the piperidine moiety is a key structural element in many known BChE inhibitors. For instance, hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines have demonstrated notable BChE inhibitory activity. nih.gov Some of these compounds exhibit a noncompetitive inhibition pattern against BChE. nih.gov Furthermore, patent literature describes butyrylcholinesterase inhibitors containing a 4-piperidine moiety, highlighting the relevance of this scaffold for achieving high activity and selectivity towards BChE. google.com The investigation of various benzothiazolone derivatives has also revealed that many exhibit greater inhibitory activity against BChE than AChE, with some compounds acting as reversible, noncompetitive inhibitors. acs.org

Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. The N-benzylpiperidine moiety, structurally related to the 1-methylpiperidine (B42303) group in the title compound, is a core component of the potent AChE inhibitor donepezil. nih.govdrugbank.com In donepezil, the benzyl (B1604629) piperidine portion is understood to bind to the catalytic active site (CAS) of AChE. nih.gov Structure-activity relationship studies of various AChE inhibitors have underscored the importance of the piperidine ring for potent enzyme inhibition. nih.govnih.gov For example, N-acylation of the piperidine nitrogen has been shown to decrease AChE inhibitory potency. nih.gov While many piperidine-containing compounds inhibit both cholinesterases, selectivity for BChE over AChE is a desirable characteristic for certain therapeutic applications, and modifications to the piperidine scaffold can influence this selectivity. nih.govnih.gov Analogs of N-[11C]methylpiperidin-4-yl, such as the acetate (B1210297) ([11C]MP4A), have been developed as PET radioligands and show high specificity for hydrolysis by AChE. nih.gov

Table 1: Inhibitory Activity of Selected Piperidine-Containing Compounds against Cholinesterases This table presents data for compounds structurally related to this compound to illustrate the role of the piperidine moiety in cholinesterase inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 17 (α-lipoic acid-4-amino-1-benzyl piperidine hybrid) | AChE | IC₅₀ = 1.75 ± 0.30 µM | Mixed | nih.gov |

| Compound 17 (α-lipoic acid-4-amino-1-benzyl piperidine hybrid) | BuChE | IC₅₀ = 5.61 ± 1.25 µM | Noncompetitive | nih.gov |

| Donepezil | AChE | - | - | nih.govnih.gov |

| N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A) | AChE | 99% specific hydrolysis | Substrate | nih.gov |

Receptor Binding Affinity and Selectivity Studies

The interaction of this compound with various G protein-coupled receptors (GPCRs) is a key aspect of its pharmacological characterization, with a focus on monoamine and histamine (B1213489) receptors.

Table 2: Binding Affinity of Selected Piperidine Derivatives at the 5-HT₂A Receptor This table includes data for compounds with structural similarities to this compound to provide context for potential 5-HT₂A receptor affinity.

| Compound | 5-HT₂A Receptor Affinity (Kᵢ) | Reference |

|---|---|---|

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | 1.63 nM | nih.gov |

| LPH-5 (a 2,5-dimethoxy-phenylpiperidine) | 1.3 nM | acs.org |

The 1-methylpiperidine moiety is a structural feature found in some first-generation histamine H₁ receptor antagonists. nih.govauburn.edu These antagonists competitively inhibit the actions of histamine at H₁ receptors. auburn.edu Beyond simple binding affinity, the kinetics of this interaction, particularly the ligand's residence time on the receptor, is an important determinant of its pharmacological effect. A longer residence time can lead to a more sustained antagonist effect. While specific kinetic data for this compound at the H₁ receptor is not available, studies on other H₁ antagonists have shown that structural modifications can significantly alter the dissociation rate (k_off) and, consequently, the residence time. nih.gov For example, the introduction of a xanthinyl moiety to piperidinyl derivatives has been shown to yield potent H₁-antagonists. nih.gov

The co-stimulatory molecules CD80 (B7-1) and CD86 (B7-2) are crucial for T-cell activation and are primarily involved in immune responses. nih.govnih.gov They are the ligands for the T-cell receptors CD28 and CTLA-4. openaccessgovernment.org There is no evidence in the current scientific literature to suggest a direct interaction between this compound and the co-stimulatory receptors CD80 or CD86. The primary ligands for these receptors are proteins, and interactions with small molecules like this compound have not been reported.

Exploration of Neurotransmitter Receptor Affinities

While direct studies on the neurotransmitter receptor affinities of this compound are not extensively documented in publicly available literature, research on structurally related compounds provides significant insights. A notable example is the compound ACP-103, which incorporates the 1-methylpiperidin-4-yl moiety. ACP-103 has been identified as a potent inverse agonist for the 5-hydroxytryptamine (5-HT)2A receptor. nih.govnih.gov

In vitro pharmacological profiling of ACP-103 demonstrated a high affinity for the human 5-HT2A receptor, competitively antagonizing radioligand binding with a mean pKi of 9.3 in membrane preparations and 9.70 in whole cells. nih.gov The compound also showed potent inverse agonist activity in functional assays, with a mean pIC50 of 8.7. nih.gov Its affinity for the human 5-HT2C receptor was lesser, and it lacked significant affinity or functional activity at 5-HT2B receptors and dopamine (B1211576) D2 receptors. nih.gov Positron Emission Tomography (PET) studies in humans confirmed that low oral doses of ACP-103 could achieve full saturation of 5-HT2A receptors in the brain. nih.gov

| Receptor | Affinity (pKi) | Functional Activity (pIC50) | Reference |

|---|---|---|---|

| Human 5-HT2A (Membranes) | 9.3 | 8.7 (Inverse Agonist) | nih.gov |

| Human 5-HT2A (Whole Cells) | 9.70 | ||

| Human 5-HT2C | 8.80 (Membranes), 8.00 (Whole Cells) | 7.1 (Inverse Agonist) | |

| Human 5-HT2B & Dopamine D2 | Lacked Affinity | Lacked Functional Activity | nih.gov |

Affinity Profiles against Alpha-adrenergic Receptors (e.g., α1a, α2c)

Cannabinoid Receptor Binding (from related synthetic compounds)

The piperidine ring is a structural feature in some synthetic cannabinoid receptor ligands. Research into related compounds has identified molecules with high affinity for both cannabinoid type 1 (CB1) and type 2 (CB2) receptors. researchgate.netmdpi.com For example, aminoalkylindoles containing an N-methyl-piperidine-2-ylmethyl group have been synthesized and evaluated. researchgate.net One such derivative, 3-(4-fluoronaphthoyl)-1-(N-methylpiperidin-2-ylmethyl)indole, demonstrated a high binding affinity of 0.7 nM for the CB1 receptor. researchgate.net Other synthetic cannabinoids with different core structures have also been developed, with some showing high potency and selectivity for the CB2 receptor. rsc.orgkcl.ac.uk The binding affinities of these synthetic compounds are a key predictor of their efficacy and psychoactive effects, which are primarily mediated through the CB1 receptor. nih.gov

Mechanistic Insights into Biological Activity (Molecular Level)

Induction of Apoptosis and Enhancement of Caspase Activity in Cancer Cell Lines

Compounds containing the piperidine scaffold have been reported to possess anticancer properties by inducing apoptosis in cancer cells. nih.govresearchgate.net The mechanism often involves the activation of the intrinsic apoptotic pathway. nih.gov This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov This event subsequently triggers a cascade of caspase activation, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). nih.govfrontiersin.orgnih.gov

Studies on piperidine derivatives have shown they can induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax:Bcl-2 ratio. nih.gov Furthermore, research on related dual inhibitors of PLK1 and BRD4 demonstrates that these molecules can effectively induce apoptosis, confirmed by the detection of cleaved caspase 3 in treated pediatric tumor cell lines. researchgate.net

Molecular Mechanisms of Antitumor Effects (from related compounds)

The antitumor effects of structurally related heterocyclic compounds are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.gov Piperidine derivatives have been noted to interfere with pathways such as NF-κB and PI3K/Akt. nih.gov

A significant mechanism has been elucidated through the study of dual inhibitors targeting Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). nih.govnih.gov BRD4 is a critical protein that helps regulate the expression of major oncogenes, including MYC. nih.gov PLK1, a kinase that regulates the cell cycle, can stabilize the MYC protein. nih.gov Therefore, the simultaneous inhibition of both BRD4 and PLK1 by a single molecule leads to a powerful suppression of MYC and MYCN gene and protein expression. nih.gov This dual inhibition disrupts cell cycling and results in profound antitumor efficacy in preclinical models of cancers such as neuroblastoma and prostate cancer. nih.govnih.gov

Inhibition of Protein Kinases (e.g., PLK1, BRD4) and Tyrosine Kinase Receptors (e.g., MET)

The development of small molecules that can inhibit multiple oncogenic targets represents a promising strategy in cancer therapy. While this compound is not specifically identified as a kinase inhibitor, related compounds with complex heterocyclic structures have shown potent activity.

PLK1 and BRD4 Inhibition: Dual inhibitors of PLK1 and BRD4 have been developed and show strong, tumor-specific activity at low nanomolar concentrations. researchgate.netnih.gov These compounds effectively suppress proliferation and induce apoptosis in various cancer cell lines. researchgate.net The mechanism involves PLK1-mediated phosphorylation of BRD4, which can trigger its degradation and overcome resistance to therapies that target only BRD4. nih.gov

| Compound | PLK1 IC50 (nM) | BRD4 IC50 (nM) | Reference |

|---|---|---|---|

| UMB103 | Not Specified | Not Specified | researchgate.netnih.gov |

| UMB160 | Not Specified | Not Specified | researchgate.net |

MET Inhibition: The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its overexpression is linked to tumor growth and metastasis. nih.govcancer.gov Inhibition of c-Met signaling has been shown to enhance the chemosensitivity of cancer cells to other treatments. nih.gov While direct inhibition by this compound has not been documented, various heterocyclic compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been designed as potent c-Met kinase inhibitors. nih.gov The synthesis of some of these inhibitors utilizes piperidine as a catalyst, highlighting a chemical relationship to the core structure of the subject compound. nih.gov

Modulation of T-Cell Activation Pathways via Co-stimulatory Molecules (e.g., CD28, CTLA-4)

The activation of T-lymphocytes is a critical event in the adaptive immune response, requiring a dual-signal process for full and effective initiation. nih.gov The first signal is provided by the T-cell receptor (TCR) recognizing a specific antigen presented by an antigen-presenting cell (APC). However, this signal alone is insufficient and can lead to a state of unresponsiveness or anergy. nih.gov A second, co-stimulatory signal is essential for a robust T-cell response, including proliferation, differentiation, and cytokine production. nih.govnih.gov

The CD28 and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) are two key co-stimulatory molecules on the surface of T-cells that play opposing roles in regulating this activation process. aai.org.trnih.gov Both CD28 and CTLA-4 bind to the same ligands, B7-1 (CD80) and B7-2 (CD86), which are expressed on APCs. nih.gov

The Role of CD28:

CD28 functions as a positive co-stimulatory receptor. nih.gov When the TCR is engaged with its antigen, the simultaneous binding of CD28 to B7-1 or B7-2 delivers a crucial second signal that enhances T-cell proliferation and survival. nih.govnih.gov This co-stimulation is vital for the initial activation of naive T-cells. nih.gov

The Role of CTLA-4:

In contrast, CTLA-4 acts as a negative regulator or an immune checkpoint. nih.govyoutube.com Following initial T-cell activation, CTLA-4 expression on the T-cell surface increases. nih.gov CTLA-4 has a higher affinity for B7 ligands than CD28, allowing it to outcompete CD28 for binding. youtube.com The engagement of CTLA-4 with B7 ligands delivers an inhibitory signal that dampens T-cell activation and proliferation. nih.govnih.gov This mechanism is crucial for maintaining self-tolerance and preventing excessive immune responses that could lead to autoimmune diseases. medchemexpress.com

Research on this compound:

Currently, there is a notable absence of published scientific literature detailing any direct modulatory effects of This compound on the T-cell activation pathway via the co-stimulatory molecules CD28 and CTLA-4. While the compound's structure is known, its potential to either enhance the CD28-mediated activation or inhibit the CTLA-4-mediated suppression of T-cells has not been investigated in available research.

Therefore, no data tables or detailed research findings on the interaction of this compound with these specific immunological targets can be provided at this time. The following table illustrates the general functions of the key molecules in this pathway.

Data Table: Key Molecules in T-Cell Co-stimulation

| Molecule | Primary Function | Ligands | Effect on T-Cell Activation |

| CD28 | Positive co-stimulation | CD80 (B7-1), CD86 (B7-2) | Enhances proliferation and survival |

| CTLA-4 | Negative co-stimulation (inhibition) | CD80 (B7-1), CD86 (B7-2) | Suppresses proliferation and activation |

| CD80 (B7-1) | Ligand for CD28 and CTLA-4 | - | - |

| CD86 (B7-2) | Ligand for CD28 and CTLA-4 | - | - |

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Correlations between Structural Motifs and Biological Function

The biological activity of 1-Methylpiperidin-4-yl benzoate (B1203000) and its analogs is intrinsically linked to its three main components: the 1-methylpiperidin-4-yl moiety, the benzoate moiety, and the ester linkage that connects them.

Role of the 1-Methylpiperidin-4-yl Moiety in Determining Potency and Selectivity

The 1-methylpiperidin-4-yl group is a crucial pharmacophore that significantly influences the potency and selectivity of various biologically active compounds. The piperidine (B6355638) ring, a common scaffold in medicinal chemistry, provides a defined three-dimensional structure that can orient other functional groups for optimal interaction with biological targets. nih.gov The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets.

Influence of Benzoate Moiety Substitutions on Biological Activity Profiles

The benzoate portion of the molecule offers a versatile platform for structural modification. By introducing different substituents onto the phenyl ring of the benzoate, it is possible to fine-tune the electronic, steric, and hydrophobic properties of the entire molecule. These modifications can lead to significant changes in the biological activity profile.

The nature and position of these substituents dictate their effect. For example, electron-donating groups (like methoxy or methyl) and electron-withdrawing groups (like nitro or halo) can alter the electron density of the aromatic ring and the carbonyl group of the ester, which can influence binding affinity and metabolic stability. Research on piperine-based ester derivatives has shown that the introduction of different aromatic rings can lead to potent derivatives with varying biological activities. nih.gov

| Substitution on Benzoate Ring | Resulting Biological Activity Profile |

| Unsubstituted | Baseline activity |

| Electron-donating groups (e.g., -OCH3, -CH3) | May enhance binding to certain targets by increasing electron density. |

| Electron-withdrawing groups (e.g., -NO2, -Cl) | Can alter binding affinity and metabolic pathways. |

| Bulky groups | May introduce steric hindrance, potentially increasing selectivity for specific receptor subtypes. |

Significance of the Ester Linkage for Biological Activity

The ester linkage between the 1-methylpiperidin-4-ol (B91101) and the benzoic acid is not merely a linker but an active participant in the molecule's biological function. This linkage is susceptible to hydrolysis by esterase enzymes in the body, which can be a critical factor in the compound's metabolism and duration of action. The cleavage of the ester can lead to the formation of active or inactive metabolites.

The chemical stability of the ester bond is influenced by the electronic nature of the substituents on the benzoate ring and the steric environment around the ester carbonyl. The introduction of the ester group in some natural products has been shown to result in potent derivatives with a range of biological activities. nih.gov The stereochemistry around the ester linkage can also be a determining factor for biological activity, as demonstrated in studies where different stereoisomers exhibited significant differences in potency. mdpi.com

Impact of Substituent Modifications on Pharmacological Profiles

Building upon the foundational understanding of the core structure, researchers have designed and synthesized numerous derivatives of 1-Methylpiperidin-4-yl benzoate to enhance specific pharmacological properties.

Design and Synthesis of Derivatives with Enhanced Anticancer Activity

The 1-Methylpiperidin-4-yl scaffold has been incorporated into the design of novel anticancer agents. nih.govnih.gov By attaching this moiety to various heterocyclic systems known for their cytotoxic properties, it is possible to create hybrid molecules with enhanced anticancer activity. For example, a series of 1,4-dihydropyridine-based compounds bearing a benzylpyridinium moiety were designed and showed potent anticancer activity against several cancer cell lines. nih.gov Similarly, novel derivatives incorporating a dibenzo[b,f] nih.govconsensus.appthiazepine-piperazine structure have been synthesized and evaluated for their in vitro anticancer activities, with some compounds showing potent cytotoxic effects. nih.gov The design of these derivatives often focuses on inhibiting specific cellular targets, such as sirtuins. nih.gov

| Derivative Class | Cancer Cell Line | IC50 (µM) |

| Dihydropyridine derivatives | U87MG (glioblastoma) | Potent activity reported nih.gov |

| Dihydropyridine derivatives | A549 (lung cancer) | Potent activity reported nih.gov |

| Dihydropyridine derivatives | Caco-2 (colorectal adenocarcinoma) | Potent activity reported nih.gov |

| Dibenzo[b,f] nih.govconsensus.appthiazepine-piperazine derivatives | K562 | 20-40 nih.gov |

| Dibenzo[b,f] nih.govconsensus.appthiazepine-piperazine derivatives | Colo-205 | 20-40 nih.gov |

| Dibenzo[b,f] nih.govconsensus.appthiazepine-piperazine derivatives | MDA-MB 231 | 20-40 nih.gov |

Effect of Halogenation and Alkyl Substituents on Receptor Potency

The introduction of halogen atoms and alkyl groups onto the benzoate ring is a common strategy to modulate receptor potency. Halogens, such as fluorine, chlorine, and bromine, can alter the electronic properties of the ring and can participate in halogen bonding, a specific type of non-covalent interaction with receptor sites. This can lead to enhanced binding affinity and selectivity.

Alkyl substituents can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in receptors. The size and position of the alkyl group are critical, as bulky groups can introduce steric clashes that may be detrimental to binding. However, in some cases, the introduction of an alkyl group has been shown to considerably enhance receptor-binding affinity. nih.gov The strategic placement of these substituents can lead to highly potent and selective compounds.

Importance of Methylated Amide Functionality as a Biomimetic for Protein Binding.

The strategic incorporation of a methylated amide functionality into drug candidates is a key tactic in medicinal chemistry to enhance binding affinity and specificity for target proteins. This modification, while seemingly minor, can profoundly influence the conformational properties and intermolecular interactions of a molecule. N-methylation of a peptide backbone, for instance, can improve pharmacological properties by increasing resistance to enzymatic degradation and enhancing cell permeability. nsf.govresearchgate.net

From a biomimetic standpoint, the methylated amide can mimic certain aspects of protein-protein interactions. The methyl group can occupy hydrophobic pockets within a binding site, displacing water molecules and leading to a favorable entropic contribution to the binding free energy. This "hydrophobic effect" is a powerful force in molecular recognition. Furthermore, the presence of the methyl group can restrict the conformational flexibility of the molecule. acs.org This pre-organization into a bioactive conformation can reduce the entropic penalty of binding, thereby increasing affinity.

Stereochemical Considerations in Biological Activity

Influence of Stereoisomerism on Ligand-Target Binding Affinity.

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. Biological macromolecules, such as proteins and nucleic acids, are chiral and will therefore interact differently with the stereoisomers of a chiral ligand. thieme-connect.com

In the context of piperidine derivatives, the introduction of chiral centers can significantly impact their pharmacological profile. The spatial orientation of substituents on the piperidine ring dictates how the molecule fits into the binding pocket of a receptor. Even subtle changes in stereochemistry can lead to substantial differences in binding affinity. For instance, different stereoisomers may present their key interacting groups in orientations that are more or less favorable for forming hydrogen bonds, hydrophobic interactions, or ionic bonds with the amino acid residues of the target protein.

Studies on various piperidine-containing compounds have demonstrated that enantiomers can exhibit vastly different biological activities. One enantiomer might be a potent agonist, while the other is a weak antagonist or even inactive. This stereoselectivity arises from the specific and complementary nature of the ligand-binding site. The conformation of the piperidine ring itself, which can exist in chair, boat, or twist-boat forms, is also influenced by its substituents and their stereochemistry. A particular ring conformation may be required for optimal binding, and the stereochemical configuration of the molecule will favor certain conformations over others. Therefore, the careful consideration and control of stereochemistry are critical in the design and development of potent and selective piperidine-based therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzoic acid esters of 1-methyl-4-piperidinol have provided valuable insights into the structural requirements for analgesic activity. These studies systematically evaluated how different substituents on the aromatic ring of the benzoate moiety influence the compound's potency.

The research revealed several key factors that govern the analgesic efficacy of these compounds:

Lipophilicity: Increased lipophilicity, particularly at the meta position of the phenyl ring, was found to enhance analgesic potency. This suggests that hydrophobic interactions play a significant role in the binding of these compounds to their target.

Hydrogen Bonding: The ability of the substituents to act as hydrogen-bond acceptors was also positively correlated with activity. This indicates the importance of specific hydrogen bond interactions within the receptor binding site.

Steric Factors: The size and shape of the substituents were found to be critical. The length of ortho-substituents and the minimal width of substituents at the meta and para positions showed a negative correlation with potency. nih.gov This suggests that bulky substituents in these positions may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Based on these findings, an optimal substitution pattern for the phenyl group was defined to maximize analgesic activity. nih.gov These QSAR studies provide a rational basis for the design of more potent analogs of this compound.

The following interactive data table summarizes the influence of various substituent properties on the analgesic potency of 1-methyl-4-piperidinol benzoate analogs.

| Substituent Property | Position on Phenyl Ring | Effect on Analgesic Potency | Inferred Interaction |

|---|---|---|---|

| Lipophilicity (π) | meta | Positive Correlation | Hydrophobic Interaction |

| Hydrogen-Bond Acceptor Ability | Any | Positive Correlation | Hydrogen Bonding |

| Length of Substituent (L) | ortho | Negative Correlation | Steric Hindrance |

| Minimal Width of Substituent (B1) | meta, para | Negative Correlation | Steric Hindrance |

In Vitro Metabolic Pathways and Degradation

Enzymatic Hydrolysis Pathways

The primary hydrolytic pathway for 1-Methylpiperidin-4-yl benzoate (B1203000) is the cleavage of its ester linkage. This reaction yields two main products: benzoic acid and 1-methylpiperidin-4-ol (B91101). This process is catalyzed by specific esterase enzymes present in the body.

Butyrylcholinesterase (BChE), an enzyme found in plasma and various tissues, plays a significant role in the hydrolysis of a variety of ester-containing compounds. researchgate.net Research on structurally related compounds, such as 1-methylpiperidin-4-yl 4-iodobenzoate (B1621894), has demonstrated the specific action of BChE. Studies using mouse serum, which contains both acetylcholinesterase (AChE) and BChE, showed that the hydrolysis of the iodobenzoate ester was slow. However, when the serum was treated with a BChE-specific inhibitor, ethopropazine, the hydrolysis was completely halted. Conversely, the use of an AChE inhibitor did not affect the rate of ester cleavage. This indicates that BChE is the primary enzyme responsible for the hydrolysis of this class of compounds, a finding that is extensible to 1-Methylpiperidin-4-yl benzoate due to structural similarity.

Table 1: Role of Cholinesterases in Hydrolysis of 1-methylpiperidin-4-yl 4-iodobenzoate

| Enzyme Condition | Observation | Implication for this compound |

|---|---|---|

| Mouse serum (contains AChE and BChE) | Slow hydrolysis occurred. | Suggests susceptibility to enzymatic hydrolysis. |

| Serum + BChE inhibitor (ethopropazine) | No hydrolysis was observed. | Indicates BChE is the key hydrolyzing enzyme. |

Human carboxylesterases (CES) are major enzymes in the serine hydrolase superfamily, primarily located in the endoplasmic reticulum of many tissues. nih.gov The two most studied isoforms, hCES1 and hCES2, are crucial for the metabolism of a wide range of xenobiotics containing ester, amide, or carbamate (B1207046) linkages. nih.gov They catalyze the cleavage of these bonds, typically resulting in the detoxification of the parent compound. nih.gov

Specifically, the hCES1 isoform is known to be a predominant enzyme in the hydrolytic activation and metabolism of various ester-containing drugs. nih.gov For instance, studies on the antiviral drug remdesivir (B604916) have shown that hCES1A plays the most significant role in its hydrolysis in human liver microsomes, surpassing the contributions of other enzymes like cathepsin A and BChE. nih.gov Given the broad substrate specificity of hCES1 for ester-containing xenobiotics, it is a key contributor to the ester cleavage of this compound. nih.govnih.gov

Oxidative Metabolism and N-Demethylation

In addition to hydrolysis, this compound undergoes oxidative metabolism, a process primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govuniba.it These reactions introduce or expose functional groups, further modifying the compound's structure.

The CYP enzyme family is the principal system responsible for the phase I metabolism of pharmaceuticals and other foreign compounds. uniba.it These monooxygenases catalyze hydroxylation reactions, which can lead to metabolites with altered biological activity. uniba.it Several CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are known to be involved in the metabolism of a wide array of drugs. uniba.it

The hydroxylation of this compound can occur on either the aromatic benzoic acid ring or the piperidine (B6355638) moiety. The CYP199A4 enzyme, for example, has been shown to have a high affinity for para-substituted benzoic acids, catalyzing oxidation at the para-substituent. nih.gov Furthermore, CYP enzymes are well-known to catalyze the hydroxylation of aliphatic and aromatic C-H bonds. nih.gov In vitro metabolism studies of other complex molecules have identified the formation of various monohydroxylated isomers as minor metabolites, a process attributed to CYP-mediated oxidation. nih.gov The metabolism of tamoxifen (B1202), for instance, involves hydroxylation by CYP2D6 and demethylation by CYP3A4/5, highlighting the cooperative action of different isoforms. uniba.it

Table 2: Key CYP Isoforms and Their General Metabolic Functions

| CYP Isoform | General Function | Potential Role in Metabolism of this compound |

|---|---|---|

| CYP2C Family (2C8, 2C9, 2C19) | Metabolism of a wide range of drugs. uniba.it | Potential hydroxylation of the benzoate or piperidine ring. |

| CYP3A Family (3A4, 3A5) | Major enzymes for xenobiotic metabolism, including demethylation and hydroxylation. uniba.it | Hydroxylation and N-demethylation of the piperidine moiety. |

| CYP1A2 | N-oxidation of arylamines and bioactivation of procarcinogens. mdpi.com | Potential N-oxidation of the piperidine nitrogen. |

N-oxidation represents another potential oxidative pathway for the piperidine ring of this compound. This reaction involves the oxidation of the nitrogen atom within the piperidine ring. The Cytochrome P450 1A2 (CYP1A2) isoform is particularly noted for its capacity to N-oxidize arylamines, leading to the bioactivation of certain compounds. mdpi.com While the piperidine nitrogen is a tertiary amine rather than an arylamine, the general capability of CYP enzymes to catalyze N-oxidation reactions makes this a plausible metabolic route for this compound.

The removal of the methyl group from the 1-methylpiperidine (B42303) moiety is a significant metabolic pathway known as N-demethylation. This reaction is a common metabolic step for many pharmaceuticals and is primarily catalyzed by CYP enzymes, particularly isoforms from the CYP3A family, such as CYP3A4 and CYP3A5. uniba.it For example, the metabolism of tamoxifen to its active metabolites involves N-demethylation catalyzed by CYP3A4/5. uniba.it Similarly, other CYP enzymes like CYP199A4 have demonstrated the ability to perform oxidative demethylation on other substrates. nih.gov This process would convert this compound into its N-desmethyl metabolite, piperidin-4-yl benzoate.

Table 3: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 40378-58-3 | C13H17NO2 |

| Benzoic acid | 65-85-0 | C7H6O2 |

| 1-methylpiperidin-4-ol | 1445-66-5 | C6H13NO |

| 1-methylpiperidin-4-yl 4-iodobenzoate | N/A | C13H16INO2 |

| Ethopropazine | 522-00-9 | C19H24N2S |

| Remdesivir | 1809249-37-3 | C27H35N6O8P |

| Tamoxifen | 10540-29-1 | C26H29NO |

| Piperidin-4-yl benzoate | N/A | C12H15NO2 |

| 4-Amino-1-methylpiperidine | 64165-18-8 | C6H14N2 |

| 1-(1-Methylpiperidin-4-yl)piperidin-4-one | 1096339-75-1 | C11H20N2O |

| 1-Methyl-4-piperidone | 1445-73-4 | C6H11NO |

| (1-Methylpiperidin-4-yl)methanamine | 7149-42-0 | C7H16N2 |

Non-Enzymatic Degradation Mechanisms

The stability of this compound is influenced by its chemical environment, particularly in aqueous solutions. The primary non-enzymatic degradation pathway for this ester is hydrolysis, which can be catalyzed by both acids and bases.

Hydrolysis in Acidic and Basic Aqueous Environments

The ester linkage in this compound is susceptible to cleavage through nucleophilic acyl substitution, a reaction that is accelerated in both acidic and basic conditions. nih.gov

In an acidic aqueous environment, the reaction is typically initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol portion (1-methylpiperidin-4-ol) and regeneration of the acid catalyst, yielding benzoic acid. Studies have shown that heating this compound under reflux with aqueous hydrochloric acid (HCl) results in a high yield of the hydrolysis products. nih.gov

Conversely, in a basic aqueous environment, the hydrolysis, often termed saponification, proceeds via nucleophilic attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. This direct attack also forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of a carboxylate salt (sodium benzoate when using NaOH) and the alcohol, 1-methylpiperidin-4-ol. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. The reaction can be effectively carried out by heating the compound with an aqueous solution of a base like sodium hydroxide (NaOH). nih.gov

The table below summarizes the conditions and outcomes of the hydrolysis of this compound.

| Condition | Reagents | Temperature | Products | Yield (%) |

| Acidic Hydrolysis | Aqueous HCl | Reflux | Benzoic acid + 1-Methylpiperidin-4-ol | 85-90% |

| Basic Hydrolysis | Aqueous NaOH | 80°C | Sodium benzoate + 1-Methylpiperidin-4-ol | 78-82% |

| Data sourced from research on the chemical reactions of this compound. nih.gov |

Identification of Metabolites and Degradation Products

The breakdown of this compound, whether through non-enzymatic hydrolysis or potential metabolic pathways, results in several identifiable products. The characterization of these products is crucial for understanding the compound's fate in vitro.

Characterization of Benzoic Acid and 1-Methylpiperidin-4-ol as Hydrolysis Products

The principal degradation products resulting from the hydrolysis of the ester bond in this compound are benzoic acid and 1-methylpiperidin-4-ol. nih.gov The identities of these compounds are confirmed through standard analytical techniques. The formation of benzoic acid arises from the cleavage and subsequent protonation of the benzoate moiety of the parent compound. Simultaneously, the 1-methylpiperidine portion is released as 1-methylpiperidin-4-ol. These two molecules represent the fundamental building blocks of the original ester and are the expected products of a complete hydrolysis reaction. nih.gov

Identification of Carboxylic Acid Products from Ester Hydrolysis

Ester hydrolysis of this compound characteristically yields a carboxylic acid. The specific carboxylic acid produced is benzoic acid, which originates from the benzoyl group of the ester. nih.gov In basic hydrolysis, the initial product is the salt of the carboxylic acid, for instance, sodium benzoate if sodium hydroxide is used as the catalyst. nih.gov Subsequent acidification of the reaction mixture will then produce the protonated form, benzoic acid. The identification of benzoic acid is a definitive indicator that ester hydrolysis has occurred.

Analysis of Benzyl (B1604629) Alcohol Derivatives from Ester Reduction

In addition to hydrolysis, the ester group of this compound can undergo reduction. This chemical transformation yields benzyl alcohol derivatives rather than carboxylic acids. For instance, the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can reduce the ester to a primary alcohol. nih.gov In this specific case, the product identified is 4-(1-Methylpiperidin-4-yl)benzyl alcohol, with reported yields between 70-75%. nih.gov Weaker reducing agents may result in partial reduction. This reduction pathway demonstrates an alternative chemical fate for the ester group under specific laboratory conditions.

| Reagent | Conditions | Product | Yield (%) |

| LiAlH₄ | Anhydrous ether, 0-25°C | 4-(1-Methylpiperidin-4-yl)benzyl alcohol | 70-75% |

| Data sourced from studies on the reduction reactions of this compound. nih.gov |

Detection of Glucuronide Conjugates and Other Phase II Metabolites

While the primary in vitro degradation pathway for this compound is hydrolysis, its metabolites could theoretically undergo further transformation through Phase II metabolic reactions if subjected to biological systems containing the necessary enzymes. Phase II metabolism typically involves the conjugation of a molecule with an endogenous substance, such as glucuronic acid, to increase its water solubility and facilitate excretion.

The hydrolysis product, 1-methylpiperidin-4-ol, possesses a hydroxyl group which is a common site for glucuronidation. This reaction would involve the enzymatic transfer of a glucuronic acid moiety to the hydroxyl group, forming a glucuronide conjugate. However, specific in vitro metabolism studies demonstrating the formation of glucuronide conjugates or other Phase II metabolites from this compound or its primary metabolites are not extensively documented in the reviewed scientific literature. General studies on piperidine-containing compounds indicate that metabolic pathways can be complex, often involving oxidation or N-dealkylation catalyzed by cytochrome P450 enzymes in what is known as Phase I metabolism. nih.gov While plausible, the subsequent conjugation of the resulting metabolites remains a theoretical pathway for this specific compound without direct experimental evidence from dedicated in vitro studies.

Computational Chemistry and Molecular Modeling

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the feasibility and nature of their interaction.

While specific molecular docking studies focusing exclusively on 1-Methylpiperidin-4-yl benzoate (B1203000) are not extensively detailed in the available literature, the methodology is widely applied to its derivatives and related structures. For instance, derivatives of 1-Methylpiperidin-4-yl benzoate have been noted for their antiproliferative activity against cancer cell lines, and its 4-iodobenzoate (B1621894) variant has been shown to target the enzyme butyrylcholinesterase (BChE).

The docking process involves placing the ligand into the binding site of a target protein and evaluating the interaction energies. The analysis of the most favorable poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com In studies of similar heterocyclic compounds, residues such as Leu352, Ser530, and Trp387 have been identified as being involved in direct interactions within receptor binding pockets. mdpi.com For a compound like this compound, docking simulations would predict how its benzoate and methylpiperidine moieties orient themselves within a target's active site to maximize these stabilizing interactions.

A primary output of molecular docking is the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the ligand-receptor interaction. f1000research.com Lower binding energy values typically indicate a more stable and favorable interaction. For example, docking studies on other novel compounds have shown that modifications to a core structure can change the binding affinity by 2-3 kcal/mol. mdpi.com

The stability of the predicted complex is crucial. Computational methods can assess this by analyzing the persistence of key interactions over time, often as a precursor to more intensive simulations. The data generated from these assessments are typically presented in a tabular format to compare the affinities of different compounds or different binding poses of the same compound.

Table 1: Illustrative Binding Affinity Data from Molecular Docking

This table represents the type of data generated in a typical molecular docking study. The values are hypothetical and for illustrative purposes only.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Butyrylcholinesterase | 1-Methylpiperidin-4-yl 4-iodobenzoate | -8.5 | TRP-82, TYR-332 |

| EGFR Tyrosine Kinase | Erlotinib (Reference) | -9.2 | MET-793, LYS-745 |

| EGFR Tyrosine Kinase | Derivative M4c | -10.1 | MET-793, CYS-797 |

| EGFR Tyrosine Kinase | Derivative M4e | -10.3 | MET-793, ASP-855 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. nih.gov It is instrumental in predicting various molecular properties from first principles.

DFT calculations are used to determine key molecular reactivity descriptors. nih.gov These parameters help predict how and where a molecule is likely to react.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. espublisher.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions, which are crucial for identifying sites for intermolecular interactions. mdpi.com

For this compound, a DFT analysis would likely show a negative electrostatic potential around the oxygen atoms of the ester group and a positive potential near the hydrogen atoms of the piperidine (B6355638) ring, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Key Molecular Reactivity Descriptors from DFT

This table outlines common parameters calculated using DFT and their significance in understanding molecular reactivity.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | The ability of an atom to attract shared electrons. |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution. |

A fundamental application of DFT is the optimization of a molecule's geometry. derpharmachemica.com This process calculates the lowest energy conformation of the molecule, providing the most stable three-dimensional structure with precise bond lengths and angles. espublisher.com This optimized structure is the starting point for more advanced computational studies, including molecular docking and molecular dynamics, as it represents the most probable state of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. After a ligand's binding pose is predicted by molecular docking, MD simulations can be performed on the ligand-receptor complex. nih.gov

These simulations provide detailed information on the stability and dynamics of the complex. By simulating the movements of the ligand and the protein's amino acid residues over a set period, researchers can verify if the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. nih.gov This provides a more realistic and dynamic picture of the binding event than the static snapshot offered by molecular docking alone.

Docking Studies with Cholinesterases